molecular formula C27H30N4O2 B11335074 7-(4-Benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine

7-(4-Benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11335074
M. Wt: 442.6 g/mol
InChI Key: OACGGVWJYZRSBZ-UHFFFAOYSA-N
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Description

4-BENZYL-1-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperidine ring, a pyrazolo[1,5-a]pyrimidine core, and a benzyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-1-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the subsequent attachment of the benzyl and piperidine groups. One common method involves the condensation of appropriate starting materials under reflux conditions, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-1-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-BENZYL-1-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-BENZYL-1-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZYL-1-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE is unique due to its specific structural features, such as the combination of a piperidine ring with a pyrazolo[1,5-a]pyrimidine core and a benzyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C27H30N4O2

Molecular Weight

442.6 g/mol

IUPAC Name

7-(4-benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C27H30N4O2/c1-19-15-27(30-13-11-21(12-14-30)16-20-7-5-4-6-8-20)31-26(28-19)18-23(29-31)22-9-10-24(32-2)25(17-22)33-3/h4-10,15,17-18,21H,11-14,16H2,1-3H3

InChI Key

OACGGVWJYZRSBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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